PHA690509
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Overview
Description
PHA690509 is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure with a thiazole ring, an acetylamino group, and a phenyl ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHA690509 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a thiourea derivative under acidic conditions.
Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The acetylated phenyl ring is then coupled with the thiazole ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
PHA690509 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the thiazole ring, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PHA690509 has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PHA690509 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[4-(Acetylamino)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide
- (2S)-2-[4-(Acetylamino)phenyl]-N-(5-ethyl-1,3-thiazol-2-yl)propanamide
Uniqueness
PHA690509 is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |
InChI Key |
NFSKEXQRNDSSAN-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C |
Canonical SMILES |
CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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